REACTION_CXSMILES
|
[N:1]1([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[OH:14])=[CH2:7])[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[K+].[Cl:17][C:18]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:19]=1[CH2:20]Cl.O>CS(C)=O>[Cl:17][C:18]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:19]=1[CH2:20][O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:6]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[CH2:7] |f:1.2|
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Name
|
|
Quantity
|
500 g
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Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(=C)C1=C(C=CC=C1)O
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Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
577 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCl)C=CC(=C1)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
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Details
|
The solution was cooled to 12°-18° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooling in 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitating crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (0.75 L×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with n-hexane (0.7 L×3), and dried in air
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(COC2=C(C=CC=C2)C(=C)N2C=NC=C2)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 872 g | |
YIELD: PERCENTYIELD | 94.1% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |